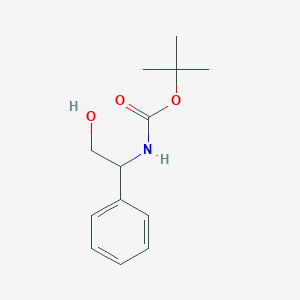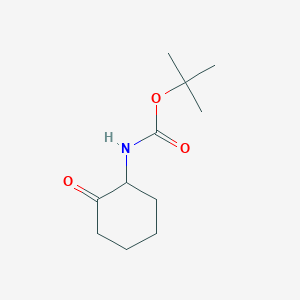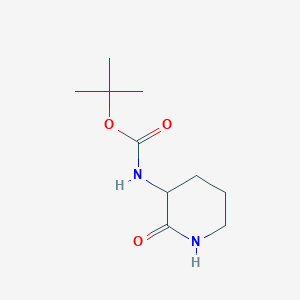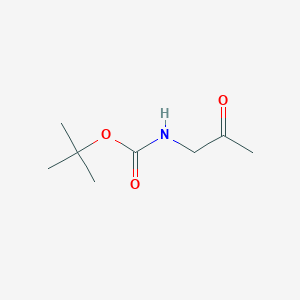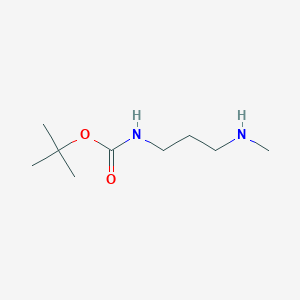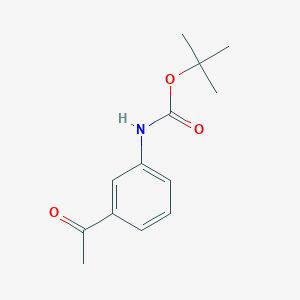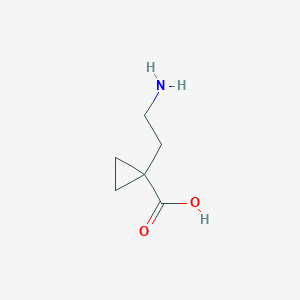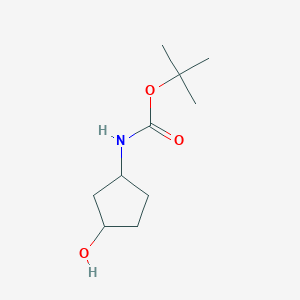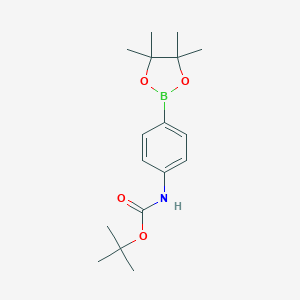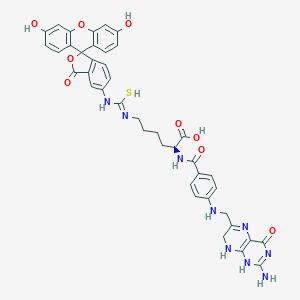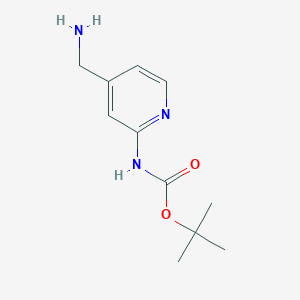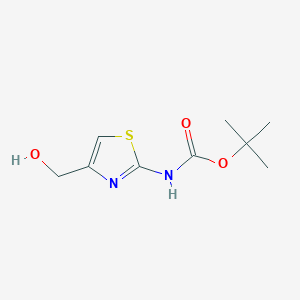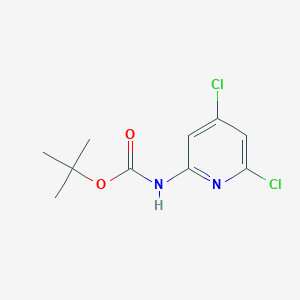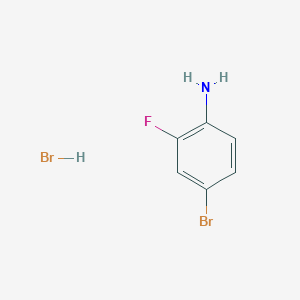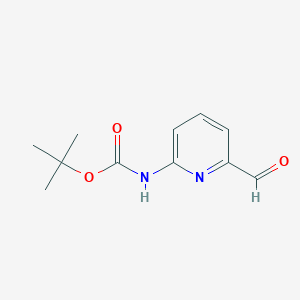
tert-Butyl (6-formylpyridin-2-yl)carbamate
Übersicht
Beschreibung
The compound tert-Butyl (6-formylpyridin-2-yl)carbamate is a chemical intermediate that can be utilized in the synthesis of various pharmaceuticals and biologically active compounds. It is characterized by the presence of a tert-butyl carbamate group and a formyl group attached to a pyridine ring. This structure is indicative of its potential utility in drug discovery and development due to the versatility of the pyridine moiety and the protective nature of the tert-butyl carbamate group.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the use of tert-butyl N-hydroxycarbamate as a starting material. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Although not directly related to the target compound, this method provides insight into the synthetic strategies that could be adapted for the synthesis of tert-butyl (6-formylpyridin-2-yl)carbamate.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of a bulky tert-butyl group which can influence the reactivity and solubility of the compound. For example, the synthesis and characterization of 4'-tert-butyl-2,2':6',2''-terpyridine demonstrated how the tert-butyl group can affect the packing and interactions of molecules in the solid state .
Chemical Reactions Analysis
Tert-butyl carbamate derivatives can undergo various chemical transformations, making them valuable building blocks in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamate intermediates are used in the synthesis of key intermediates for drugs like atorvastatin and omisertinib10.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by the substituents on the pyridine ring and the presence of the tert-butyl group. These properties are crucial for the compound's solubility, stability, and reactivity, which are important factors in drug synthesis and design. For example, the synthesis of 2-amino-5-tert-butylpyridine showed improved physicochemical properties over 4-tert-butylaniline, which is significant when considering drug-like properties .
Wissenschaftliche Forschungsanwendungen
Isomorphous Crystal Structures : The compound forms part of an isostructural family of compounds, exhibiting bifurcated hydrogen and halogen bonds involving carbonyl groups. This characteristic is crucial in understanding the crystal structures and properties of related diacetylenes (Baillargeon et al., 2017).
Synthesis and Cytotoxic Activity : tert-Butyl (6-formylpyridin-2-yl)carbamate has been synthesized as an intermediate in the production of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines. This highlights its potential in the development of cancer therapeutics (Tang et al., 2014).
Chiral Inversion in Synthesis : The compound plays a role in efficient chiral inversion processes. This is significant in chemical synthesis, especially in producing compounds with specific chirality, which is important in drug development and other applications (Li et al., 2015).
Role in Anticancer Drug Intermediates : tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is an important intermediate for small molecule anticancer drugs. Its synthesis and optimization are crucial in the development of new anticancer therapies (Zhang et al., 2018).
Protease Inhibitor Building Blocks : The compound has been used in the synthesis of stereoselective protease inhibitors, showing its potential in the development of new therapeutic agents (Ghosh et al., 2017).
Applications in Organic Electronics : Its derivatives have been explored in the creation of cationic iridium(III) complexes with unique photophysical properties, indicating potential applications in organic electronics and sensing technologies (Shan et al., 2011).
Molecular Structure Analysis : Studies on its molecular structure, particularly through crystallographic methods, help in understanding the nature of molecular interactions and bonding patterns, which is fundamental in materials science and molecular engineering (Das et al., 2016).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H317, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Eigenschaften
IUPAC Name |
tert-butyl N-(6-formylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-7H,1-3H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOFXUVYJUBJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591170 | |
| Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-formylpyridin-2-yl)carbamate | |
CAS RN |
956523-98-1 | |
| Record name | tert-Butyl (6-formylpyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

